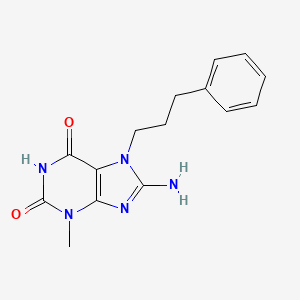

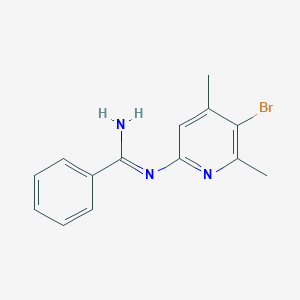

8-氨基-3-甲基-7-(3-苯基丙基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione and related compounds involves several steps, including intramolecular alkylation, hydrogenation, and consecutive reactions to introduce specific substituents. A notable method involves starting from 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, which is hydrogenated and further reacted with orthocarboxylate and mesyl chloride to afford desired purine derivatives (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

The molecular structure of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione features a purine backbone with specific substitutions at positions 8, 3, and 7. These modifications play a critical role in its chemical reactivity and interaction with biological targets. Detailed quantitative analysis of its intermolecular interactions can provide insight into the stabilization mechanisms and potential applications in material design (Shukla et al., 2020).

Chemical Reactions and Properties

This compound's chemical reactivity encompasses a range of reactions, including alkylation, acylation, and cycloaddition, depending on the substituents present and the reaction conditions. For example, methylation reactions of purine derivatives reveal insights into the steric factors influencing alkylation at specific nitrogen atoms, highlighting the compound's versatility in chemical synthesis (Rahat, Bergmann, & Tamir, 1974).

科学研究应用

合成和衍生化合物

合成技术:该化合物一直是有机化学中合成各种衍生化合物的研究对象。例如,详细介绍了涉及2-取代的9-甲基-4,5-二氢-6H,8H-嘧啶二酮的新[c,d]-融合嘌呤二酮的合成,突出了复杂的多步合成过程 (Šimo, Rybár, & Alföldi, 1995)。

抗抑郁特性:一些衍生物,如3-甲基-7-(1,1-二氧代硫杂环戊烷-3-基)-8-环己基氨基-1-乙基-1H-嘌呤-2,6(3H,7H)-二酮,已被研究其抗抑郁特性,突显了这些化合物在药物应用中的潜力 (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018)。

合成中的保护基:在合成8-取代的1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮中探索了使用类似硫代环戊基的保护基。这种方法提供了关于合成复杂有机化合物的方法论,同时保持特定功能基团的见解 (Khaliullin & Shabalina, 2020)。

生物学和药理学特性

5-HT受体亲和力:已经研究了带有芳基烷基、烯丙基或丙炔基取代基的嘌呤-2,6-二酮的某些8-氨基烷基衍生物对5-HT1A、5-HT2A和5-HT7受体的亲和力。这些研究对于理解这些化合物与5-羟色胺受体的相互作用以及它们在精神药物疗法中的潜在应用具有重要意义 (Chłoń-Rzepa等,2013)。

抗癌活性:已进行了关于设计、分子建模和合成具有潜在抗癌活性的新嘌呤二酮和吡啶嘧啶二酮的研究。这些研究展示了嘌呤衍生物在开发新的治疗剂方面的多样性 (Hayallah, 2017)。

结构和化学分析

晶体结构分析:已经分析了类似化合物如8-氨基-7-(4-吗啉基丁基)茶碱的晶体结构,提供了有关分子几何和潜在分子间相互作用的宝贵信息,这对于理解这些化合物的化学行为至关重要 (Karczmarzyk & Pawłowski,1997)。

电离和甲基化反应:对嘌呤-6,8-二酮及其电离和甲基化反应的研究提供了关于这些化合物的反应性和化学性质的见解。这些信息对于新药物的开发和其他应用至关重要 (Rahat, Bergmann, & Tamir, 1974)。

属性

IUPAC Name |

8-amino-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17)(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFCCNDYUVSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)